molecular formula C8H14N4 B1403317 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine CAS No. 1356953-69-9

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Cat. No. B1403317
CAS RN: 1356953-69-9
M. Wt: 166.22 g/mol
InChI Key: QQDVZDGMTMHVPZ-UHFFFAOYSA-N
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Description

The compound “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” is a complex organic molecule that contains a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms.


Molecular Structure Analysis

The molecular structure of “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would be characterized by the presence of a pyrrolidine ring and a pyrazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would depend on its specific structure. For example, the pyrrolidine ring in the molecule is likely to influence its solubility, stability, and reactivity .

Scientific Research Applications

1. Catalytic Applications

The cationic Ir(I) complex containing pyrazole derivatives, similar to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, has been utilized in catalysis, demonstrating effectiveness in hydroamination and hydrosilation reactions. These complexes show potential in organic synthesis, particularly in one-pot, tandem procedures, offering high yields and efficiency in reactions (Field, Messerle & Wren, 2003).

2. Structural Analysis and Bioactivity

Pyrazole derivatives have been synthesized and characterized, including their structural elucidation through X-ray crystallography. These compounds demonstrate significant biological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

3. Corrosion Inhibition

Bipyrazole compounds, closely related to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, have been studied for their inhibitory effects on the corrosion of metals like iron in acidic environments. These studies reveal efficient corrosion inhibition, contributing to the development of new materials for industrial applications (Chetouani et al., 2005).

4. Pharmaceutical Research

Pyrazole derivatives are actively researched in the pharmaceutical industry. Compounds like 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine have been explored for their potential as receptor antagonists and in the development of new medications for treating conditions such as neurogenic pain (Díaz et al., 2012).

5. Antibacterial and Antifungal Applications

Several pyrazole Schiff bases, similar in structure to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, have been synthesized and shown to exhibit strong antibacterial and antifungal activities. This underscores their potential in developing new antimicrobial agents (Feng et al., 2018).

Future Directions

The future research directions for “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine-containing compounds in drug discovery , it’s possible that this compound could be studied for its potential biological activities.

properties

IUPAC Name

1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVZDGMTMHVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248575
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

CAS RN

1356953-69-9
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356953-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction flask containing a suspension of LAH (499 mg, 13.2 mmol) in THF (22 mL) was evacuated and back-filled with nitrogen three times. A solution of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (830 mg, 3.3 mmol) in THF (11 mL) was added dropwise, via an addition funnel and the reaction mixture was stirred at rt under nitrogen overnight. The reaction was quenched sequentially with water (1 mL), 1N NaOH (1 mL), and water (3 mL) to afford a suspension. The precipitate was filtered off and washed with ethyl acetate. The combined filtrates were diluted with a small amount of water and transferred to a separatory funnel. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The organics were combined and concentrated to give crude material (137 mg). To recover product in the aqueous layer, the aqueous extraces were lyophilized to give a solid residue. This was suspended in EtOAc and filtered. The filtrate was evaporated to give additional crude material (287 mg). The combined crude was purified via Biotage flash chromatography (25S column, eluting with 7 N NH3/MeOH in DCM (1%-4%)) to give the title compound (279 mg, 51% yield). m/z (APCI+) for C8H14N4 167.2 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.89-2.00 (m, 1H) 2.20-2.31 (m, 1H) 2.26 (s, 3H) 2.42 (td, J=8.40, 6.19 Hz, 1H) 2.60 (dd, J=9.60, 4.80 Hz, 1H) 2.64-2.77 (m, 2H) 3.79 (br. s., 2H) 4.67 (m, J=9.44, 7.23, 4.67, 4.67 Hz, 1H) 6.87 (s, 1H) 7.07 (s, 1H).
Name
Quantity
499 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

A solution of 1-(1-methylpyrrolidin-3-yl)-4-nitro-1H-pyrazole A23 (0.575 g, 2.93 mmol) and 10% Pd/C (0.061 g) in EtOH (15 mL) was stirred under a hydrogen atmosphere for 16 hours. The reaction mixture was filtered through Celite and the solvent was removed in vacuo to give the title compound A24 as a red oil (0.555 g, quantitative). 1H NMR (300 MHz, MeOD) δ 2.27-2.42 (m, 1H), 2.72-2.76 (m, 2H), 3.02-3.10 (m, 1H), 3.46-3.55 (m, 1H), 3.70-3.85 (m, 4H), 5.14-5.26 (m, 1H), 7.33 (s, 1H), 7.46 (m, 1H).
Name
1-(1-methylpyrrolidin-3-yl)-4-nitro-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.061 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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